
3-溴-2-氟苯甲酸
概述
描述
The compound 3-Bromo-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid that has been synthesized with a high degree of purity and in a yield suitable for industrial-scale production. The synthesis process involves bromination, hydrolysis, diazotization, and deamination starting from 2-amino-6-fluorobenzonitrile .
Synthesis Analysis
The optimized synthesis of 3-Bromo-2-fluorobenzoic acid is reported to have an overall yield of 38% and a purity of 99.202% as determined by HPLC. The bromination step is critical and is optimized with a molar ratio of 1:1.05 between 2-amino-6-fluorobenzonitrile and N-bromosuccinimide (NBS), with the reaction temperature maintained at 5°C. The subsequent hydrolysis step requires a molar ratio of 1:1.5 between the brominated intermediate and sodium hydroxide, conducted under reflux for 8 hours. This method is highlighted for its low cost and mild reaction conditions, making it suitable for large-scale production .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-Bromo-2-fluorobenzoic acid is not detailed in the provided papers, related compounds exhibit interesting structural characteristics. For instance, solvatomorphism is observed in 3-Fluorobenzoylaminophenyl 3-fluorobenzoate, which crystallizes in dimorphic forms. The structure is influenced by a balance of strong N-H···O hydrogen bonds and weaker C-H···O, C-H···F, and π···π stacking interactions . Although not directly related to 3-Bromo-2-fluorobenzoic acid, these findings suggest that halogenated aromatic compounds can exhibit complex intermolecular interactions that affect their crystalline forms.
Chemical Reactions Analysis
The papers provided discuss various chemical reactions involving halogenated benzoic acids. For example, 2-Bromobenzoic acids are used as building blocks in the synthesis of spiro compounds through free radical Michael additions . Additionally, 2-bromobenzonitriles are used in a two-step synthesis of substituted 3-aminoindazoles, showcasing the versatility of brominated aromatic compounds in constructing heterocycles . Although these reactions do not directly involve 3-Bromo-2-fluorobenzoic acid, they demonstrate the reactivity of similar brominated compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-fluorobenzoic acid are not explicitly discussed in the provided papers. However, the synthesis paper implies that the compound is stable enough to be characterized by mass spectrometry and NMR, indicating a degree of robustness in its molecular structure. The presence of both bromine and fluorine atoms likely influences the compound's reactivity, boiling point, melting point, and solubility, as seen in other halogenated aromatic compounds.
科学研究应用
合成方法
- 3-溴-2-氟苯甲酸已从2-氨基-6-氟苯甲腈合成,经过溴化、水解、重氮化和去氨化过程。这种方法提供了低成本和温和的反应条件,适用于工业规模生产 (Zhou Peng-peng, 2013)。
化学反应
- 有机锂试剂与2-卤苯甲酸,包括3-溴-2-氟苯甲酸,显示出不同的反应。反应机制和产物根据化合物中特定的卤素而异 (Frédéric Gohier, Anne‐Sophie Castanet, J. Mortier, 2003)。
生物降解研究
- 已对氟苯甲酸的生物降解进行了研究,包括3-氟异构体,揭示了独特的代谢途径和有毒中间体。这些研究有助于理解这类化合物在环境降解过程中的行为 (F. Boersma, W. C. Mcroberts, S. Cobb, C. Murphy, 2004)。
药物研究中的应用
- 已评估3-溴-2-氟苯甲酸衍生物在治疗阿尔茨海默病中的潜力。这些衍生物表现出对胆碱酯酶和β-淀粉样蛋白聚集的抑制作用 (Kamila Czarnecka, P. Szymański, Małgorzata Girek, et al., 2017)。
环境化学
- 已进行研究以了解卤苯甲酸,包括3-溴-2-氟苯甲酸的热力学性质。这些研究对于预测这些化合物在各种环境背景中的行为至关重要 (R. Chirico, A. Kazakov, A. Bazyleva, et al., 2017)。
微生物降解
- 已分离出能够在脱氮条件下降解卤苯甲酸的细菌菌株,包括3-溴-2-氟苯甲酸的变种。这项研究对于理解生物修复过程至关重要 (B. Song, N. Palleroni, M. Häggblom, 2000)。
作用机制
Target of Action
The primary target of 3-Bromo-2-fluorobenzoic acid is the BRAF kinase . BRAF is a gene that mediates cell growth and is activated by mutations caused by cancer .
Mode of Action
3-Bromo-2-fluorobenzoic acid is used as a reagent to synthesize Dabrafenib , an inhibitor of BRAF kinase . By inhibiting the BRAF kinase, it can effectively treat BRAF V600-mutation positive carcinoma .
Biochemical Pathways
It is known that the compound plays a role in themitogen-activated protein kinase (MAPK) pathway , which is involved in cell division and growth. By inhibiting BRAF kinase, it can disrupt this pathway and prevent the growth of cancer cells .
Pharmacokinetics
Like many other benzoic acid derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of 3-Bromo-2-fluorobenzoic acid is the inhibition of the BRAF kinase . This leads to a decrease in cell growth and proliferation, particularly in cells with the BRAF V600 mutation . This makes it a potential treatment for certain types of cancer .
Action Environment
The action of 3-Bromo-2-fluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry, and room temperature environment to maintain its stability . Furthermore, the compound’s efficacy can be affected by the patient’s overall health status, the presence of other medications, and genetic factors .
安全和危害
3-Bromo-2-fluorobenzoic acid is classified as an irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
未来方向
属性
IUPAC Name |
3-bromo-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKURTLVTLRSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371267 | |
| Record name | 3-Bromo-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluorobenzoic acid | |
CAS RN |
161957-56-8 | |
| Record name | 3-Bromo-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 3-Bromo-2-fluorobenzoic acid as described in the research paper?
A1: The research paper [] details a four-step synthesis of 3-Bromo-2-fluorobenzoic acid starting from 2-amino-6-fluorobenzonitrile. The steps include:
Q2: How was the synthesized 3-Bromo-2-fluorobenzoic acid characterized in the study?
A2: The synthesized 3-Bromo-2-fluorobenzoic acid was characterized using two methods []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


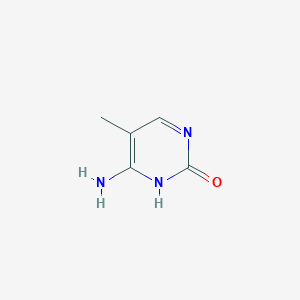
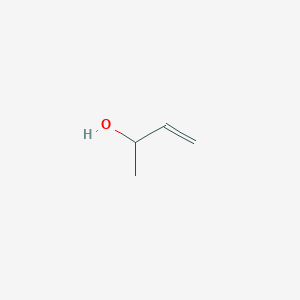
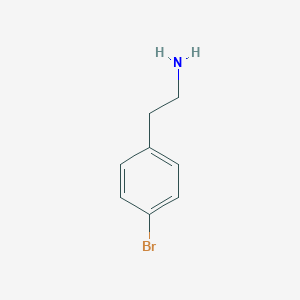
![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)
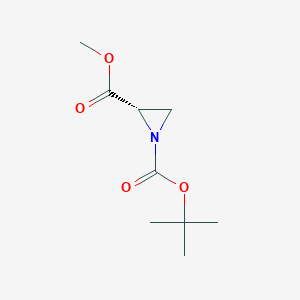
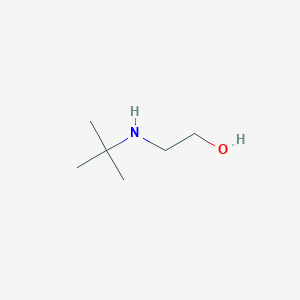
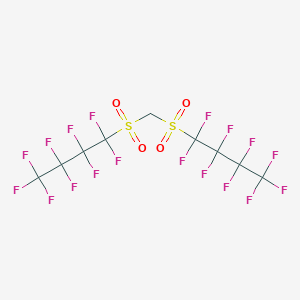
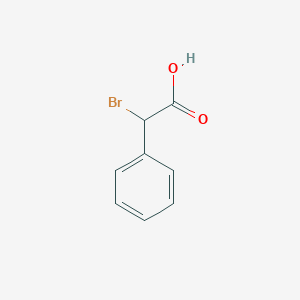
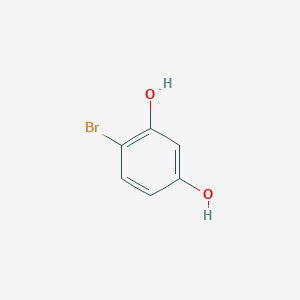
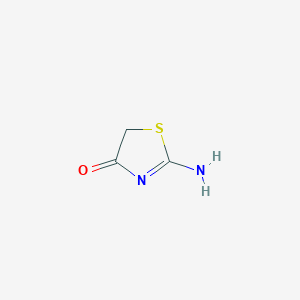
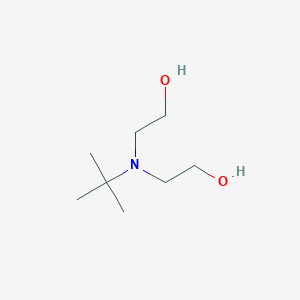
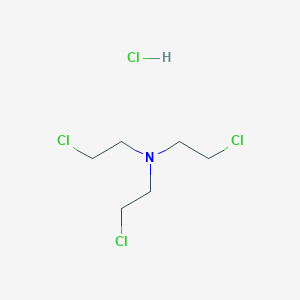

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)